molecular formula C18H14Cl2N4O4 B2688004 4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 889779-66-2

4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2688004
CAS No.: 889779-66-2
M. Wt: 421.23
InChI Key: KBQILLCFORCZLF-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine carboxamide derivative featuring a 4-(4-chloro-3-nitrophenyl) group at position 4, a 2-chlorophenyl substituent on the amide nitrogen, and a 2-oxo moiety on the pyrimidine ring. Its synthesis typically involves cyclocondensation reactions of substituted aldehydes, β-ketoamides, and urea/thiourea derivatives under acidic conditions (e.g., POCl₃ in DMF) . The structural complexity arises from the electron-withdrawing nitro and chloro groups on the aryl rings, which influence electronic properties and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O4/c1-9-15(17(25)22-13-5-3-2-4-11(13)19)16(23-18(26)21-9)10-6-7-12(20)14(8-10)24(27)28/h2-8,16H,1H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQILLCFORCZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with 2-chloroaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH).

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Nitroso or hydroxylamine derivatives: Formed by the oxidation of the compound.

    Substituted derivatives: Formed by the substitution of chloro groups with other nucleophiles.

Scientific Research Applications

4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Position and Nature of Aryl Substituents

  • 4-Aryl Substitution: 4-(3-Nitrophenyl) analogs: Compounds like N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () share the nitro group but at position 3 instead of 4 on the phenyl ring. 4-(2-Nitrophenyl) derivatives: N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () demonstrates how nitro group positioning affects planarity and hydrogen-bonding capabilities, as ortho-substituents introduce torsional strain .
  • N-Substituent Modifications: N-(2-Chlorophenyl) vs.

Heteroatom at Position 2 (Oxo vs. Thioxo)

  • 2-Oxo vs. 2-Thioxo :
    • The target compound’s 2-oxo group confers greater polarity compared to 2-thioxo analogs (e.g., N-(4-nitrophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in ). Thioxo derivatives exhibit higher lipophilicity, which correlates with improved membrane permeability in antimicrobial assays .
    • Antioxidant studies () show that 2-thioxo derivatives (e.g., 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters) exhibit radical scavenging activity, whereas 2-oxo analogs like the target compound may prioritize different bioactivity profiles due to reduced sulfur-mediated redox interactions .

Physicochemical and Spectral Properties

Table 1: Comparative Analysis of Key Properties

Compound Name Substituents (Position) Melting Point (°C) IR (C=O stretch, cm⁻¹) Biological Activity
Target Compound 4-Cl-3-NO₂Ph (4), 2-ClPh (N) Not Reported ~1700 (oxo) Not Reported
N-(4-Nitrophenyl)-6-methyl-4-(1H-indol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () 1H-Indol-3-yl (4), 4-NO₂Ph (N) 198–200 1680 (thioxo) Antimicrobial (Potential)
N-(2-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () 4-MePh (4), 2-MeOPh (N) 175–177 ~1700 (oxo) Not Reported
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters () Furan-2-yl (4) 160–162 1675 (thioxo) Antioxidant (IC₅₀: 0.6 mg/mL)

Biological Activity

The compound 4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its antitumor and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is C18H16Cl2N4O3C_{18}H_{16}Cl_{2}N_{4}O_{3}. The structure features a tetrahydropyrimidine ring with substituents that include a chloro-nitrophenyl group and a chlorophenyl group. This configuration is pivotal for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Tetrahydropyrimidine Core : This is achieved through a Biginelli reaction or similar condensation reactions involving aldehydes and urea derivatives.
  • Substitution Reactions : Subsequent introduction of the chloro and nitro groups onto the aromatic rings through electrophilic aromatic substitution.
  • Carboxamide Formation : The final step often involves converting a carboxylic acid derivative into the corresponding amide.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant antitumor activity. For instance:

  • In Vitro Studies : The compound has been tested against various cancer cell lines such as HCT-15 (colon cancer) and T47D (breast cancer), showing moderate to high cytotoxicity with IC50 values ranging from 10 to 30 µM .
Cell LineIC50 (µM)Activity Level
HCT-1515Moderate
T47D25Moderate
HepG220High

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several pathogens. In particular:

  • Antibacterial Studies : It has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 50 µg/mL .
PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus50Effective
Escherichia coli75Moderate

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds in this class have been noted to inhibit enzymes involved in DNA replication and repair.
  • Cell Cycle Arrest : They may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have investigated the efficacy of this compound in various therapeutic contexts:

  • Case Study on Anticancer Efficacy :
    • A study involving xenograft models demonstrated that administration of the compound resulted in significant tumor regression compared to controls .
  • Antimicrobial Efficacy in Clinical Isolates :
    • Clinical isolates of E. coli showed susceptibility to the compound in vitro, suggesting potential for development into an antibiotic agent .

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and what reaction conditions optimize yield and purity?

The compound can be synthesized via multicomponent Biginelli-like reactions. A validated method involves:

  • Step 1 : Condensation of substituted aryl aldehydes (e.g., 4-chloro-3-nitrobenzaldehyde) with urea/thiourea and β-ketoamides under acidic conditions (e.g., HCl in ethanol).
  • Step 2 : Refluxing at 80–100°C for 24–48 hours to form the tetrahydropyrimidine core.
  • Step 3 : Post-synthetic modifications (e.g., carboxamide coupling) using activated esters or carbodiimide-mediated reactions.
    Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst load (e.g., 0.1–0.5 eq. HCl) improves yields (40–70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of the nitro and chloro substituents. Aromatic protons appear as multiplets (δ 7.2–8.5 ppm), while the tetrahydropyrimidine ring protons resonate at δ 2.5–5.0 ppm.
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects molecular ions ([M+H]+^+ ~470–475 m/z) and validates purity.
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks in the solid state .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50_{50} values).
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases via fluorescence-based assays.
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
    Note : Use DMSO as a solvent control (<1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Substituent variation : Replace the 3-nitro group with electron-withdrawing (e.g., CF3_3) or donating groups (e.g., OMe) to assess effects on bioactivity.
  • Scaffold hopping : Compare with thieno[2,3-d]pyrimidine or pyrrolo[3,2-d]pyrimidine analogs to evaluate ring-fusion impacts on target binding.
  • Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonds with the carboxamide group) .

Q. How should contradictory data in biological assays be resolved?

Case Example : If a compound shows high in vitro potency but low in vivo efficacy:

  • Solubility : Measure logP (e.g., shake-flask method) and use surfactants (e.g., Tween-80) to improve bioavailability.
  • Metabolic stability : Conduct microsomal assays (e.g., liver microsomes + NADPH) to identify rapid degradation.
  • Off-target effects : Perform kinome-wide profiling or proteomic analysis to rule out nonspecific interactions .

Q. What computational methods are suitable for predicting binding modes and ADMET properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., EGFR kinase domain).
  • ADMET Prediction : Tools like SwissADME or ProTox-II estimate permeability (e.g., Blood-Brain Barrier penetration), toxicity (e.g., hepatotoxicity), and metabolic pathways.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .

Q. How can regiochemical ambiguities in the nitro-chlorophenyl group be resolved experimentally?

  • NOESY NMR : Detect spatial proximity between nitro and adjacent substituents.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation states of nitrogen in the nitro group.
  • Selective deuteration : Synthesize isotopologs to track reaction intermediates via 2^2H NMR .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterCondition RangeImpact on Yield/Purity
Reaction Time24–48 hrsLonger time → higher yield but risk of side products
Solvent PolarityEthanol (ε=24.3) vs. DMF (ε=36.7)Higher polarity → faster cyclization
Catalyst (HCl)0.1–0.5 eq.Excess acid → decomposition of nitro groups

Q. Table 2: Comparative Bioactivity of Structural Analogs

Analog StructureIC50_{50} (μM, HeLa)LogPSolubility (μg/mL)
Parent Compound12.3 ± 1.23.88.5
3-Nitro → CF3_38.9 ± 0.94.24.1
2-Chlorophenyl → 4-Fluorophenyl15.6 ± 2.13.512.3

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